Iso Desloratadine
Overview
Description
Iso Desloratadine is a biologically active metabolite of the second-generation antihistamine loratadine. It is known for its high selectivity and efficiency as a peripheral H1 receptor inhibitor. This compound is used primarily for its antihistaminic properties, making it effective in treating allergic conditions such as allergic rhinitis and chronic idiopathic urticaria .
Mechanism of Action
Target of Action
Iso Desloratadine is a second-generation, tricyclic antihistamine . Its primary target is the histamine H1 receptor . These receptors play a crucial role in allergic reactions, as they are responsible for the symptoms associated with allergies when activated by histamine .
Mode of Action
This compound acts as a selective and peripheral H1-antagonist . It competes with free histamine for binding at H1-receptors in various tissues, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . By blocking the action of endogenous histamine, it leads to temporary relief of the negative symptoms brought on by histamine, such as nasal congestion and watery eyes .
Biochemical Pathways
This compound, along with its hydroxylated metabolites, inhibits the binding of pyrilamine to brain H1 receptors . This inhibition affects specific immune-regulatory tissues, suggesting a role in modulating immune responses . Additionally, this compound may reduce the release of anti-inflammatory cytokines and other mediators involved in the early and late-phase allergic response .
Pharmacokinetics
This compound is the active descarboethoxy metabolite of loratadine . The body’s exposure to active metabolites is much higher with loratadine, but much lower with this compound .
Result of Action
The action of this compound leads to the relief of symptoms of seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria (hives) associated with chronic idiopathic urticaria . It provides good control of nasal and non-nasal symptoms of allergic rhinitis, such as sneezing and rhinorrhea . In the case of chronic idiopathic urticaria, patients experience marked relief of symptoms upon treatment with this compound .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the concentrations of this compound and its active metabolites in immune-regulatory tissues like the spleen and thymus can be affected by the state of the immune system . Furthermore, this compound and its metabolites might inhibit immune-mediated allergic inflammation through the hypothalamic-pituitary-adrenal (HPA) axis .
Biochemical Analysis
Biochemical Properties
Iso Desloratadine interacts with the histamine H1 receptor, preventing many of histamine’s adverse effects . It stands out from other drugs in this therapeutic class because it does not cause sedative effects .
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been found to exert cytotoxic effects and induce oxidative stress and autophagy in primary glioblastoma cells . In the treatment of intermittent allergic rhinitis, it has been observed to affect serum inflammatory factors and peripheral blood Th1 and Th2 .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by binding to the histamine H1 receptor . This blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms associated with allergies .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, it has been shown to provide significant relief of symptoms of seasonal and perennial allergic rhinitis at trough concentrations 24 hours after administration .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages
Metabolic Pathways
This compound is involved in metabolic pathways in the body. It is metabolized to 3-hydroxydesloratadine in a three-step sequence in normal metabolizers . The specific enzymes or cofactors it interacts with during this process are not clearly mentioned in the available literature.
Transport and Distribution
It is known that no major cytochrome P450 inhibition has been reported with Desloratadine, and the bioavailability of Desloratadine is minimally affected by drugs interfering with transporter molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iso Desloratadine can be synthesized through various methods. One common approach involves the decarboethoxylation of loratadine using sodium hydroxide or potassium hydroxide in an alcohol medium . Another method includes contacting loratadine with a mixture of a weak inorganic base and sodium or potassium hydroxide in specific ratios .
Industrial Production Methods: Industrial production of this compound typically follows the synthetic routes mentioned above but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Iso Desloratadine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: this compound can be reduced to form different derivatives.
Substitution: Halogenation and other substitution reactions can modify the chemical structure of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are employed under controlled conditions.
Major Products Formed:
Hydroxylated Metabolites: Formed through oxidation.
Reduced Derivatives: Resulting from reduction reactions.
Halogenated Compounds: Produced via substitution reactions.
Scientific Research Applications
Iso Desloratadine has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new antihistaminic drugs.
Biology: Studied for its effects on histamine receptors and its role in allergic responses.
Industry: Utilized in the formulation of pharmaceutical products, including tablets and nasal sprays.
Comparison with Similar Compounds
Desloratadine: The primary active metabolite of loratadine, known for its high selectivity and efficiency as an H1 receptor inhibitor.
Loratadine: A second-generation antihistamine that is metabolized into desloratadine in the body.
Levocetirizine: An enantiomer of cetirizine, another second-generation antihistamine with similar properties.
Uniqueness of Iso Desloratadine: this compound stands out due to its high selectivity for peripheral H1 receptors and its minimal central nervous system side effects. This makes it a preferred choice for patients who require effective antihistaminic treatment without the risk of sedation .
Properties
IUPAC Name |
13-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-7,9,12,18,21H,3-4,8,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSCCBORDDPTRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(C3=C1C=CC=N3)C4=CCNCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183198-49-4 | |
Record name | 5H-Benzo(5,6)cyclohepta(1,2-b)pyridine, 8-chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-4-pyridinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183198494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desloratadine Related Compound B | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDINE, 8-CHLORO-6,11-DIHYDRO-11-(1,2,3,6-TETRAHYDRO-4-PYRIDINYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFV2D34WTY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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